molecular formula C18H25ClN2O2 B7340497 1-[3-(3-Chlorophenyl)cyclobutyl]-3-[(2,2-dimethyloxolan-3-yl)methyl]urea

1-[3-(3-Chlorophenyl)cyclobutyl]-3-[(2,2-dimethyloxolan-3-yl)methyl]urea

Katalognummer: B7340497
Molekulargewicht: 336.9 g/mol
InChI-Schlüssel: JDBAVNYQUJNAIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[3-(3-Chlorophenyl)cyclobutyl]-3-[(2,2-dimethyloxolan-3-yl)methyl]urea, also known as TAK-659, is a small molecule inhibitor that has gained attention in recent years due to its potential applications in the treatment of various types of cancers.

Wirkmechanismus

1-[3-(3-Chlorophenyl)cyclobutyl]-3-[(2,2-dimethyloxolan-3-yl)methyl]urea is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the survival and proliferation of cancer cells. By inhibiting BTK, this compound disrupts the signaling pathways that promote cancer cell growth and survival, leading to the death of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied in preclinical models. It has been shown to be well-tolerated and to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. This compound has also been shown to selectively target BTK, without affecting other kinases that are important for normal cellular function.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 1-[3-(3-Chlorophenyl)cyclobutyl]-3-[(2,2-dimethyloxolan-3-yl)methyl]urea is its specificity for BTK, which makes it a promising candidate for the treatment of cancers that are driven by BTK signaling. However, like all experimental drugs, this compound has some limitations. For example, it may have off-target effects that could lead to unwanted side effects, and it may not be effective in all types of cancers.

Zukünftige Richtungen

There are several future directions for the development of 1-[3-(3-Chlorophenyl)cyclobutyl]-3-[(2,2-dimethyloxolan-3-yl)methyl]urea. One area of focus is the identification of biomarkers that can predict response to this compound, which could help to identify patients who are most likely to benefit from the drug. Another area of focus is the development of combination therapies that can enhance the efficacy of this compound, either by targeting complementary signaling pathways or by overcoming resistance mechanisms. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of this compound in humans, and to determine the optimal dosing and treatment regimen for different types of cancers.
Conclusion
In conclusion, this compound is a promising small molecule inhibitor that has the potential to revolutionize the treatment of various types of cancers. Its specificity for BTK and favorable pharmacokinetic profile make it a promising candidate for further development, and ongoing research is likely to yield valuable insights into its mechanism of action and potential clinical applications.

Synthesemethoden

The synthesis of 1-[3-(3-Chlorophenyl)cyclobutyl]-3-[(2,2-dimethyloxolan-3-yl)methyl]urea involves several steps, including the reaction of 3-chlorophenylcyclobutane with 3-methyl-2-oxolane carboxylic acid, followed by the reaction with N,N-dimethylformamide dimethyl acetal and then with 1,1'-carbonyldiimidazole. The resulting product is then treated with 1,3-bis(tert-butoxycarbonyl)urea and triethylamine, followed by deprotection with trifluoroacetic acid to yield this compound.

Wissenschaftliche Forschungsanwendungen

1-[3-(3-Chlorophenyl)cyclobutyl]-3-[(2,2-dimethyloxolan-3-yl)methyl]urea has been extensively studied for its potential applications in the treatment of various types of cancers, including leukemia, lymphoma, and solid tumors. It has been shown to be effective in inhibiting the growth and proliferation of cancer cells in vitro and in vivo, as well as in inducing apoptosis and cell cycle arrest.

Eigenschaften

IUPAC Name

1-[3-(3-chlorophenyl)cyclobutyl]-3-[(2,2-dimethyloxolan-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN2O2/c1-18(2)14(6-7-23-18)11-20-17(22)21-16-9-13(10-16)12-4-3-5-15(19)8-12/h3-5,8,13-14,16H,6-7,9-11H2,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBAVNYQUJNAIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCO1)CNC(=O)NC2CC(C2)C3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.